2-Ethynyl-1,3-benzothiazole
Overview
Description
2-Ethynyl-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The ethynyl group at the 2-position introduces a triple bond, which can significantly alter the electronic properties of the molecule. Benzothiazole derivatives are known for their diverse applications, particularly in the field of light technology, due to their photoluminescent properties .
Synthesis Analysis
The synthesis of ethynyl-extended benzothiazole derivatives can be achieved through various methods. One approach involves the Sonogashira cross-coupling reactions, which are used to introduce ethynyl groups into the benzothiazole core . Another method includes a three-component reaction that allows for the formation of novel benzothiazole derivatives, as demonstrated in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate . These synthetic strategies are crucial for creating compounds with desired properties for specific applications.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate has been elucidated, revealing the orientation of the benzothiazole moiety relative to the amidine group . The electronic nature of substituent groups on the benzothiazole ring can significantly influence the absorption and emission spectra, as seen in the study of ethynyl-extended regioisomers of 2-(2'-hydroxyphenyl)benzothiazole .
Chemical Reactions Analysis
Benzothiazole derivatives participate in a range of chemical reactions that are essential for their functionalization and application in various technologies. The Sonogashira cross-coupling reaction is a key example, allowing for the introduction of ethynyl groups into the benzothiazole core . Additionally, molecular iodine-mediated oxidative cyclization has been used to synthesize benzothiazoles, demonstrating the versatility of reactions that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of substituents, such as the ethynyl group, can lead to changes in photoluminescent properties, which are of particular interest for applications in light technology . The position and electronic nature of substituent groups on the benzothiazole ring can result in varied absorption and emission spectra, which is crucial for the design of organic electronic devices . The understanding of these properties is fundamental for the development of new materials with desired functionalities.
Scientific Research Applications
Fluorophore Development
2-Ethynyl-1,3-benzothiazole derivatives are instrumental in the synthesis of highly efficient fluorophores. Nociarová et al. (2021) demonstrated the synthesis of 4,7-bis(triarylamine-ethynyl)benzothiazoles, a new class of quasi-quadrupolar fluorophores, which exhibit large two-photon absorption cross sections in the near-infrared region. These findings open up potential applications in the development of advanced imaging agents and optical materials (Nociarová et al., 2021).
DNA Detection
Benzothiadiazole fluorophores have shown promise in selective DNA detection. Neto et al. (2010) explored the use of 4,7-pi-extended 2,1,3-benzothiadiazoles for DNA detection at low concentrations. These compounds exhibit an exponential increase in fluorescence intensity upon binding to DNA, suggesting their utility in biochemical assays and research involving nucleic acid detection (Neto et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives are also explored for their role in corrosion inhibition. Salarvand et al. (2017) investigated the inhibition performance of 2-phenyl-benzothiazole derivatives on mild steel in acidic solutions. Their study indicates that these compounds could be effective in protecting metals from corrosion, which is significant in material science and engineering (Salarvand et al., 2017).
Solar Cell Materials
In the field of renewable energy, benzothiazole compounds have been studied for their application in solar cells. Song et al. (2016) focused on the use of ethynyl benzothiadiazole in dye-sensitized solar cells. They demonstrated that these compounds can enhance the photovoltaic performance, offering potential advancements in solar energy technology (Song et al., 2016).
Future Directions
Benzothiazole derivatives, including “2-Ethynyl-1,3-benzothiazole”, are of great interest in the field of synthetic and medicinal chemistry due to their wide range of pharmacological properties and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-ethynyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCPVCGNOKHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348794 | |
Record name | 2-ethynyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1,3-benzothiazole | |
CAS RN |
40176-80-5 | |
Record name | 2-ethynyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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